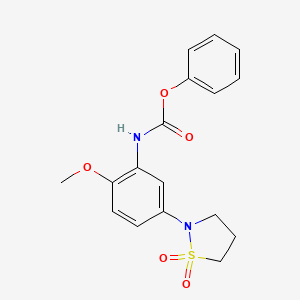

Phenyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

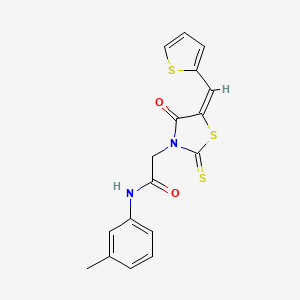

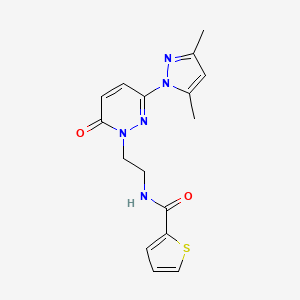

The compound seems to be a derivative of isothiazolidine, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The ring also contains two additional oxygen atoms, making it a dioxidoisothiazolidine .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring attached to a carbamate group, which is in turn attached to a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl group .Scientific Research Applications

Synthesis of Antitumor Compounds Phenyl carbamates serve as key intermediates in the synthesis of various antitumor drugs. For instance, a specific phenyl carbamate derivative was synthesized as an important component of small molecular inhibitors in anti-tumor applications, highlighting its potential in drug development (Gan et al., 2021).

Photoluminescence Materials The synthesis of a novel carbazole-based β-diketone and its europium(III) ternary complex, demonstrating remarkable red emission under blue-light excitation, suggests potential applications in materials science, especially for creating photoluminescent materials without UV radiation exposure (He et al., 2010).

Antimicrobial Agents Phenyl carbamates have been explored in the synthesis of various compounds with potential antimicrobial properties. A study on the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides revealed their potential as therapeutic interventions against bacterial and fungal infections (Desai et al., 2013).

Electrochemical Applications Phenyl carbamates have been utilized in the electrochemical synthesis of new conjugated polycarbazoles, showcasing strong electrochromic properties and suggesting their use in electrochromic devices and materials science (Hsiao & Hsueh, 2015).

Prodrug Development The synthesis of carbamate analogues of certain biologically active compounds has been researched for potential use as prodrugs. This includes studies on compounds like bis-carbamates, which showed promising results in preclinical models of Pneumocystis carinii pneumonia (Rahmathullah et al., 1999).

Green Chemistry Phenyl carbamates have been involved in research exploring the use of carbon dioxide as a carbonylating agent in the synthesis of cyclic compounds like 2-oxazolidinones, indicating an interest in more environmentally friendly chemical processes (Paz et al., 2010).

Future Directions

Properties

IUPAC Name |

phenyl N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-23-16-9-8-13(19-10-5-11-25(19,21)22)12-15(16)18-17(20)24-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUYNKHLEHVDOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide](/img/structure/B2865725.png)

![7-hydroxy-N-(2-methoxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865730.png)

![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B2865735.png)